5-Amino-2-(cyclohexyloxy)benzenesulfonamide
Description
5-Amino-2-(cyclohexyloxy)benzenesulfonamide is a benzenesulfonamide derivative featuring an amino group at the 5-position and a cyclohexyloxy substituent at the 2-position of the benzene ring. The cyclohexyloxy group introduces steric bulk and hydrophobicity, distinguishing it from smaller substituents like methoxy or halogen groups.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
5-amino-2-cyclohexyloxybenzenesulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c13-9-6-7-11(12(8-9)18(14,15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5,13H2,(H2,14,15,16) |
InChI Key |
OKLVECRFTBKWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Amino-2-(cyclohexyloxy)benzenesulfonamide typically involves several steps. One common method includes the reaction of 5-amino-2-hydroxybenzenesulfonamide with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Amino-2-(cyclohexyloxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or cyclohexyloxy groups are replaced by other functional groups.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-(cyclohexyloxy)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and survival. The compound binds to the active site of CA IX, preventing the enzyme from catalyzing the hydration of carbon dioxide .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 5-Amino-2-(cyclohexyloxy)benzenesulfonamide with its analogs:
Key Observations:
- Substituent Effects : The cyclohexyloxy group confers significant hydrophobicity and steric hindrance compared to methoxy or methyl groups. This may reduce aqueous solubility but enhance lipid membrane permeability .
- Solubility Trends : Polar substituents like methoxy improve solubility in organic solvents, whereas halogenated or bulky groups reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
